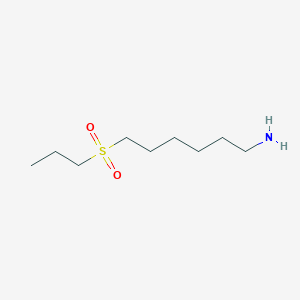

6-(Propane-1-sulfonyl)-hexylamine

Descripción general

Descripción

Propane-1-sulfonyl chloride, a compound similar to the one you’re asking about, is used in the synthesis of various organic compounds . It has a molecular weight of 142.60 and its linear formula is CH3CH2CH2SO2Cl .

Molecular Structure Analysis

The molecular structure of a compound similar to “6-(Propane-1-sulfonyl)-hexylamine”, propane-1-sulfonyl chloride, is available . Its InChI key is KPBSJEBFALFJTO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Propane-1-sulfonyl chloride, a compound similar to “this compound”, has a boiling point of 78-79 °C/15 mmHg (lit.) and a density of 1.267 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Ionic Liquids and Polymers

- Dual-Functionalized Zwitterionic Salts and Ionic Liquids : Zhu et al. (2007) synthesized hydroxyl and sulfonyl dual-functionalized zwitterionic salts and acidic room temperature ionic liquids starting from hydroxylamine and 1,3-propane sultone. These substances can be used for synthesizing other functionalized ionic liquids or ionic liquid-polymer (polyelectrolyte) (Zhu et al., 2007).

Antimicrobial and Biological Activities

- Sulfonate Derivatives with Biological Activity : Fadda et al. (2016) used 1,3-propane sultone to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, creating sulfonate derivatives with potential antimicrobial and antifungal activities (Fadda et al., 2016).

Modulation of Solubility and Phase Behavior

- Polyzwitterions with Thermoresponsive Behavior : Hildebrand et al. (2016) synthesized polyzwitterions from monomers like 2-hydroxy-3-((3-methacrylamidopropyl)dimethylammonio)propane-1-sulfonate, which show thermoresponsive behavior in water, with phase separation at low temperatures (Hildebrand et al., 2016).

Surface Modification and Material Science

- Chemical Modification of Cotton : Ward et al. (1972) discussed the reaction of propane sultone with sodium cellulosate in nonaqueous solvents for modifying cotton, resulting in fabrics with higher sulfur content (Ward et al., 1972).

- Surface Sulfonation of Polyethylene : Lin et al. (1994) employed 1,3-propane sultone for surface sulfonation of ammonia and allylamine plasma treated low-density polyethylene, affecting its nitrogen and sulfur concentrations and contact angles (Lin et al., 1994).

Energy and Battery Applications

- Improved Lithium Ion Battery Safety : Park et al. (2009) studied 1,3-propane sultone as an additive for graphite electrodes in lithium batteries, leading to improved electrochemical performances and safety (Park et al., 2009).

Advanced Materials and Catalysis

- Sulfonated Block Copolymers for Fuel-Cell Applications : Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, showing potential for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).

- Enhanced Ambipolar Charge-Transport Mobilities : Liu et al. (2021) integrated a small amount of the 3-(hexyldimethylammonio)propane-1-sulfonate zwitterionic side chain into a diketopyrrolopyrrole ambipolar polymer, significantly improving the hole and electron mobilities (Liu et al., 2021).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with enzymes such as 2,4-dienoyl-coa reductase in humans and enoyl- [acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .

Mode of Action

It’s known that sulfonyl compounds often act as electrophilic warheads, reacting with nucleophilic residues in target proteins .

Biochemical Pathways

It’s worth noting that sulfonyl compounds are often involved in sulfur-fluoride exchange (sufex) processes, which have diverse applications in chemical biology .

Pharmacokinetics

Similar compounds have been noted for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .

Result of Action

Sulfonyl compounds are known to have unique structures and new mechanisms of action, which can serve as lead compounds for designing new drugs with similar biological targets and enhancing therapeutic efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(Propane-1-sulfonyl)-hexylamine. For instance, the stability of similar sulfonyl compounds can be affected by air and moisture . Additionally, the pH of the environment can influence the rate of reactions involving these compounds .

Análisis Bioquímico

Biochemical Properties

6-(Propane-1-sulfonyl)-hexylamine plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . The nature of these interactions often involves the formation of covalent bonds with the sulfonyl group, which can modify the activity of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with mitochondrial enzymes such as 2,4-dienoyl-CoA reductase, impacting cellular energy metabolism . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby influencing overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been shown to inhibit enoyl-[acyl-carrier-protein] reductase (FabI) in Escherichia coli, which is crucial for fatty acid biosynthesis . These interactions often involve the sulfonyl group forming covalent bonds with the active sites of enzymes, leading to changes in their activity and subsequent alterations in gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for its application in biochemical research. It has been noted that the compound is relatively stable under inert gas conditions but can decompose in the presence of moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to modulate metabolic pathways without causing significant toxicity. At higher doses, toxic effects such as enzyme inhibition and disruption of cellular processes have been observed . These threshold effects highlight the importance of dosage optimization in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the levels of metabolites involved in energy production and biosynthesis . The compound’s interaction with mitochondrial enzymes, such as 2,4-dienoyl-CoA reductase, underscores its role in modulating metabolic pathways and influencing cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

6-propylsulfonylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2S/c1-2-8-13(11,12)9-6-4-3-5-7-10/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVUYIAFHOMHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

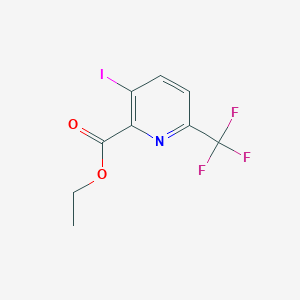

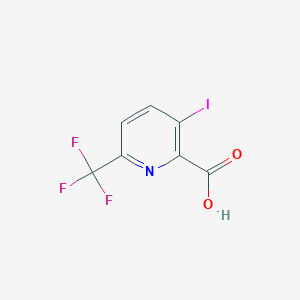

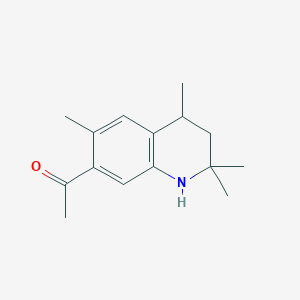

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

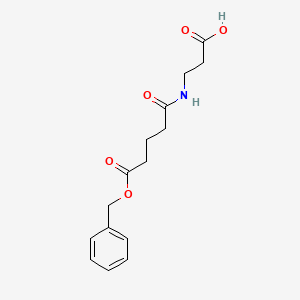

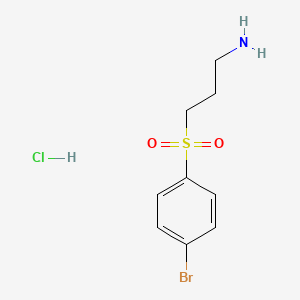

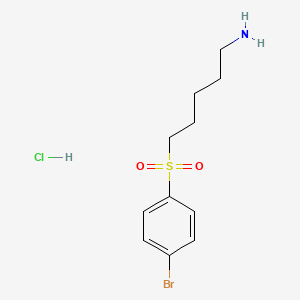

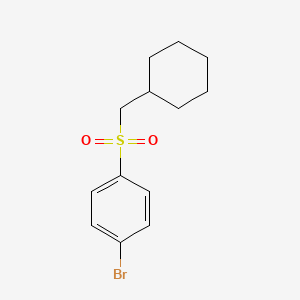

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)

![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)

![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)